molecular formula C16H15ClN4OS B2963314 1-(2-chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1797307-69-7

1-(2-chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2963314
CAS No.: 1797307-69-7
M. Wt: 346.83
InChI Key: UPXBIEUWVREBSF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.83. The purity is usually 95%.
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Biological Activity

1-(2-Chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anti-inflammatory and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and pyrazole precursors. The characterization of synthesized compounds is performed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography, which confirm the structural integrity and purity of the products.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . For instance:

  • In Vivo Studies : Compounds with similar structures have demonstrated significant anti-inflammatory activity in animal models. One study reported that pyrazole derivatives exhibited IC50 values as low as 3.5 nM in COX-2 inhibition assays, indicating potent anti-inflammatory effects compared to standard drugs like celecoxib .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Selective inhibition of COX-2 has been associated with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Activity Against Bacteria : Research indicates that related pyrazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Potential Applications : The antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains, making it a candidate for further development in pharmaceutical formulations.

Data Table: Summary of Biological Activities

Activity Type IC50 / MIC Values Reference
Anti-inflammatory (COX-2)3.5 nM
Antimicrobial (S. aureus)20–40 µM
Antimicrobial (E. coli)40–70 µM

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Anti-inflammatory Effects : A study involving a series of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhance anti-inflammatory activity significantly, providing insights into structure-activity relationships (SAR) that could guide future drug design .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the efficacy of thiophene-pyrazole hybrids against resistant bacterial strains, demonstrating that modifications to the thiophene ring can improve antimicrobial potency and reduce toxicity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-4-1-2-5-13(12)19-16(22)18-8-10-21-9-7-14(20-21)15-6-3-11-23-15/h1-7,9,11H,8,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXBIEUWVREBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.